Zirconium carbonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zirconium(4+);dicarbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2O3.Zr/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUNLJFOHNHSAR-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O6Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50957858 | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23288-53-1, 36577-48-7 | |
| Record name | Zirconium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023288531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium dicarbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036577487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium(4+) dicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50957858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZIRCONIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLH2275OWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Properties and Synthesis of Zirconium Carbonate
Properties of this compound
This compound is typically a white, odorless powder. Its solubility in water is low, but it readily dissolves in dilute organic acids ases.in. The compound's thermal decomposition yields zirconium oxides, making it a valuable precursor in ceramic manufacturing. The ratio of ZrO₂ to CO₂ in basic this compound can vary, generally ranging from 4:1 to 1:1 up.ac.za. Ammonium (B1175870) this compound (AZC) is a commercially significant form, existing as a clear, alkaline, stabilized aqueous solution of anionic hydroxylated zirconium polymers, which is formaldehyde-free connectchemicals.com.
Synthesis of this compound
The preparation of this compound typically involves the reaction of soluble zirconium salts with carbonate or bicarbonate sources. Common methods include:
From Zirconium Sulfate (B86663) : Reacting aqueous solutions of zirconium sulfate with alkali metal or ammonium carbonates/bicarbonates. This often proceeds via an intermediate basic zirconium sulfate, which is then reacted with carbonate to precipitate this compound google.comgoogle.comgoogle.comjustia.comup.ac.za. Processes have been developed to improve the purity and filterability of the resulting basic this compound, often avoiding the formation of gelatinous precipitates google.comgoogle.comjustia.com.
From Zirconyl Chloride : Reacting aqueous solutions of zirconyl chloride (ZrOCl₂) with ammonium carbonate or sodium carbonate. This route can also lead to precipitation of this compound google.comgoogle.comgoogle.comxml-journal.net. Low-temperature solid-phase reactions have also been employed to prepare precursors like sodium zirconium basic carbonate, which is then converted to zirconium basic carbonate xml-journal.net.
The choice of precursor, reaction conditions (pH, temperature, concentration), and purification steps significantly influence the purity, particle size, and reactivity of the final this compound product google.comjustia.comxml-journal.net.
Structural Elucidation and Advanced Characterization of Zirconium Carbonate Systems
Spectroscopic Analysis of Zirconium Carbonate Coordination
Spectroscopic techniques are fundamental in elucidating the bonding and structural arrangement of this compound complexes, particularly the interaction between the zirconium center and carbonate ligands.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the coordination modes of carbonate ligands in this compound systems. The vibrational modes of the carbonate ion (CO₃²⁻)—symmetric stretching (ν₁), out-of-plane bend (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄)—are sensitive to their chemical environment. Changes in their position and splitting can indicate whether the carbonate acts as a monodentate, bidentate, or bridging ligand.
In studies of ammonium (B1175870) this compound (AZC) solutions, Raman spectroscopy has been employed to investigate the structure of zirconium species. rsc.orgresearchgate.net The spectra reveal distinct bands that provide evidence for the coordination of carbonate ions to the zirconium ion. rsc.orgsigmaaldrich.cn For many carbonate minerals, a strong, characteristic Raman band corresponding to the symmetric stretching mode (ν₁) of the carbonate group appears around 1050-1090 cm⁻¹. researchgate.netnih.gov Asymmetric stretching modes (ν₃) are typically observed as weaker bands in the 1400-1500 cm⁻¹ region. researchgate.net The presence of multiple bands in the antisymmetric stretching and bending regions can indicate distortion of the carbonate unit within the crystal structure. nih.gov
Specific research on ammonium this compound solutions has identified Raman shifts that are assigned to various vibrational modes, confirming the presence of carbonate ligands coordinated to zirconium. researchgate.net For instance, several this compound species have been shown to produce Raman contributions between 850 cm⁻¹ and 1200 cm⁻¹. researchgate.net This detailed analysis helps in understanding the complex equilibria in aqueous solutions.
Table 1: Representative Vibrational Modes for Carbonate Groups This table provides generalized frequency ranges for the main vibrational modes of carbonate ions, which can vary based on the specific compound and coordination environment.
| Vibrational Mode | Assignment | Typical Raman Shift Range (cm⁻¹) | Typical IR Absorption Range (cm⁻¹) |
| ν₁ | Symmetric Stretch | 1050 - 1090 | ~1060 (Often weak or inactive) |
| ν₂ | Out-of-Plane Bend | ~850 - 880 | ~850 - 880 |
| ν₃ | Asymmetric Stretch | ~1400 - 1500 | ~1410 - 1450 (Very Strong) |
| ν₄ | In-Plane Bend | ~700 - 740 | ~680 - 720 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the speciation of zirconium complexes in aqueous solutions. By analyzing the chemical shifts of specific nuclei, such as ¹³C and ¹⁷O, researchers can identify and quantify the various this compound species present under different conditions.
In studies of ammonium this compound (AZC) solutions, ¹³C NMR spectroscopy has been instrumental. rsc.orgsigmaaldrich.cn Research investigating AZC solutions over a wide range of carbonate and ammonium concentrations found that ¹³C NMR, in conjunction with Raman and EXAFS, confirmed the existence of a monomeric complex where four carbonate ions are coordinated to a central zirconium ion. rsc.orgresearchgate.netsigmaaldrich.cn This analysis helped to precisely determine the concentration ranges of carbonate and ammonium required to generate the monomeric [Zr(CO₃)₄]⁴⁻ complex. rsc.org The ability of NMR to distinguish between different chemical environments of the carbonate carbon provides direct evidence of ligand binding and the formation of specific complexes in solution.
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a highly effective method for determining the local atomic environment around a specific element, in this case, zirconium. unipd.it It provides precise information on the coordination number (the number of neighboring atoms), interatomic distances, and the degree of local disorder. unipd.it
EXAFS studies on ammonium this compound (AZC) solutions have provided definitive insights into the coordination sphere of the zirconium ion. rsc.orgresearchgate.net The analysis revealed that the zirconium ion is bidentately coordinated by four carbonate ions. rsc.orgsigmaaldrich.cn This means each carbonate ligand binds to the zirconium through two oxygen atoms. The Fourier transform of the EXAFS spectra typically shows a prominent peak corresponding to the Zr-O bond distance and can also reveal longer-range correlations, such as Zr-C distances, due to the ordered arrangement of the bidentate carbonate ligands. researchgate.net
In zirconia-silica xerogels, a related system, EXAFS has been used to show that the Zr environment changes with composition and heat treatment. rsc.org For instance, at low zirconium concentrations, the local environment of Zr is similar to that in Zr n-propoxide, while at higher concentrations, an amorphous ZrO₂-like phase forms. rsc.org For the monomeric [Zr(CO₃)₄]⁴⁻ complex, EXAFS analysis not only confirmed the bidentate coordination but also provided precise measurements of the interatomic distances within the complex.
Table 2: Structural Parameters for Zirconium Coordination from EXAFS Analysis This table presents typical data obtained from EXAFS studies on zirconium complexes, illustrating the detailed structural information that can be derived.
| Atomic Pair | Coordination Number (N) | Interatomic Distance (Å) | System Studied | Reference |
| Zr-O | ~8 | ~2.20 | Monomeric [Zr(CO₃)₄]⁴⁻ complex | rsc.orgresearchgate.net |
| Zr-C | ~4 | ~2.90 | Monomeric [Zr(CO₃)₄]⁴⁻ complex | rsc.orgresearchgate.net |
| Zr-Zr | ~1 | 3.33 | Zirconia-silica xerogels | unipd.it |
Microstructural and Morphological Characterization
Understanding the physical form of this compound, from the shape and size of individual particles to their behavior in colloidal suspension, is critical for its application. Electron microscopy and scattering techniques are the primary methods for this characterization.
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides direct visualization of the microstructure and morphology of zirconium-based materials. SEM is used to analyze the surface topography of materials, revealing features like particle shape, agglomeration, and porosity. researchgate.netnih.gov TEM offers higher resolution, allowing for the determination of particle size, shape, and crystallinity at the nanoscale. nih.gov
Studies of zirconia nanoparticles derived from this compound precursors have used SEM and TEM to characterize their morphology. For example, SEM analysis has confirmed the uniform spherical morphology of zirconia nanoparticles produced via spray pyrolysis. researchgate.net In other cases, SEM images show the formation of various surface structures, including agglomerates and pores. researchgate.net TEM analysis, often used in conjunction with techniques like SAXS and DLS, provides precise measurements of nanoparticle diameters and their distribution. nih.gov For instance, a comparative study found that TEM and SAXS measurements for zirconia nanoparticles were in close agreement. nih.gov
For this compound systems in colloidal suspensions, Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are essential for characterizing particle size and distribution. nih.gov Both are non-destructive techniques, but they operate on different principles and can provide complementary information. xenocs.com
DLS measures the hydrodynamic radius of particles in a solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion. It is particularly sensitive to the presence of even small quantities of larger particles or agglomerates. nih.gov SAXS, on the other hand, measures the elastic scattering of X-rays by nanoparticles and provides information about their size, shape, and distribution based on electron density contrast. xenocs.com
Comparative studies on zirconia nanoparticle systems have shown a significant discrepancy between DLS and SAXS results. nih.govnih.gov DLS typically reports a considerably larger particle size for zirconia nanoparticles compared to SAXS and TEM. nih.gov This difference is often attributed to the formation of a large hydrodynamic shell around the zirconia particles in solution and the complex shape and surface roughness of the particles, which can influence DLS evaluation. nih.gov SAXS measurements are generally less susceptible to the presence of larger aggregates and are often in better agreement with TEM data, providing a more accurate measure of the primary particle size. nih.gov
Table 3: Comparison of Particle Size Determination for Zirconia Nanoparticles This table highlights the typical differences in measured particle size for zirconia nanoparticles using various analytical techniques.
| Technique | Principle | Typical Finding for Zirconia | Reference |
| TEM | Direct Imaging | Provides accurate primary particle size. | nih.gov |
| SAXS | X-ray Scattering | Results in nearly perfect agreement with TEM. | nih.govnih.gov |
| DLS | Light Scattering | Measures a significantly larger hydrodynamic radius, often 2-3 times larger than SAXS/TEM. | nih.gov |
X-ray Diffraction (XRD) for Crystalline Phase Identification and Amorphous Content
X-ray diffraction (XRD) is a fundamental technique for investigating the structural properties of this compound systems, providing insights into both the crystalline phases present and the degree of amorphous content. The resulting XRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the material's atomic arrangement.
In the context of this compound, XRD analysis reveals that as-synthesized or basic this compound often exists in a poorly crystalline or amorphous state. samaterials.com This is characterized by broad, diffuse scattering features in the XRD pattern rather than sharp, well-defined Bragg peaks. For instance, research has shown that this compound dried at 130°C for 30 minutes exhibits a largely amorphous profile. researchgate.net The lack of long-range atomic order in these materials is a key characteristic.
The crystalline phase of this compound and its transformation products can be identified by comparing the experimental diffraction peaks with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD). rigaku.com Upon thermal treatment, such as calcination, amorphous this compound typically transforms into various crystalline phases of zirconium dioxide (ZrO₂). The specific polymorph of ZrO₂ formed (e.g., monoclinic, tetragonal, or cubic) is dependent on factors like the calcination temperature and the presence of dopants or impurities. researchgate.netfrontiersin.orgnih.gov For example, calcination at 1500°C has been shown to convert amorphous this compound into crystalline phases. researchgate.net
The quantification of amorphous content in semi-crystalline this compound systems is a more complex analytical challenge. semineral.es Various methods can be employed, often involving the separation of the broad amorphous halo from the sharp crystalline peaks in the XRD pattern. semineral.esicdd.com This allows for the calculation of the degree of crystallinity. The presence of an amorphous component can significantly influence the material's properties and reactivity.
Surface Chemistry Characterization
The surface chemistry of this compound is a critical determinant of its performance in various applications, influencing its interaction with other substances. A suite of surface-sensitive techniques is employed to elucidate the elemental composition, oxidation states, and the nature of surface active sites.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the atoms within the top few nanometers of a material's surface. In the analysis of this compound, XPS provides valuable information about the zirconium, carbon, and oxygen species present.
The XPS spectrum of this compound displays characteristic peaks corresponding to the core level electrons of its constituent elements. The Zr 3d region is of particular interest. It typically shows a doublet, corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. The binding energy of these peaks is indicative of the oxidation state of zirconium. For zirconium in the +4 oxidation state (Zr⁴⁺), as expected in this compound and its decomposition product, zirconium dioxide (ZrO₂), the Zr 3d₅/₂ peak is typically observed in the range of 182-183 eV, with a spin-orbit splitting of approximately 2.4 eV. researchgate.netresearchgate.net Studies have confirmed the presence of Zr⁴⁺ in basic this compound through XPS analysis. rsc.org
The C 1s and O 1s regions of the XPS spectrum provide further insights. The C 1s spectrum can reveal the presence of carbonate species (CO₃²⁻), typically found at higher binding energies (around 289-290 eV), as well as adventitious carbon contamination on the surface. The O 1s spectrum can be deconvoluted to distinguish between oxygen in the carbonate group, metal-oxygen bonds (in the case of partial decomposition to oxide), and hydroxyl groups (OH⁻) that are often present on the surface of basic this compound.
Changes in the surface chemistry due to treatments or reactions can be monitored using XPS. For example, the technique can track the transformation of this compound to zirconium oxide upon heating by observing shifts in the binding energies and changes in the relative peak areas of the Zr, C, and O signals.
Adsorption/Desorption Studies (e.g., N₂ Physisorption, NH₃-TPD, CO₂-TPD) for Surface Area and Acidity/Basicity
Adsorption and desorption studies are crucial for characterizing the surface area, pore structure, and the nature of acidic and basic sites on this compound, all of which are pivotal for its catalytic and adsorption applications.
N₂ Physisorption: Nitrogen physisorption at 77 K is the standard method for determining the specific surface area (often calculated using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution of porous materials. clays.org For basic this compound, N₂ physisorption profiles have been reported. researchgate.net The technique can reveal the development or alteration of porosity during the synthesis or subsequent treatment of this compound. For instance, the activation of carbon materials with zirconium compounds has been shown to enhance surface area and porosity. scielo.org.mx
NH₃-TPD (Temperature-Programmed Desorption of Ammonia): This technique is used to characterize the acidic properties of a material's surface. Ammonia (B1221849) (NH₃), a basic probe molecule, is adsorbed onto the surface and then desorbed by heating at a controlled rate. The temperature at which ammonia desorbs is related to the strength of the acid sites, while the amount of desorbed ammonia corresponds to the total number of acid sites. researchgate.net Basic this compound has been shown to possess both Lewis and Brønsted acid sites. researchgate.netrsc.org The NH₃-TPD profile of basic this compound typically shows desorption peaks at different temperatures, corresponding to weak, medium, and strong acid sites. researchgate.net The presence of these acidic sites is a key factor in its catalytic activity for certain reactions. rsc.org
CO₂-TPD (Temperature-Programmed Desorption of Carbon Dioxide): Conversely, CO₂-TPD is employed to investigate the basic properties of a surface. Carbon dioxide (CO₂), an acidic probe molecule, is used to titrate the basic sites. The desorption profile provides information on the strength and density of these sites. The CO₂-TPD profile of basic this compound shows desorption peaks indicating the presence of basic sites of varying strengths. researchgate.net The basicity of zirconia-based materials is known to be important for CO₂ activation and other catalytic reactions. rsc.orgresearchgate.net Studies on modified zirconia have shown that the introduction of other metal oxides can significantly alter the basicity. researchgate.net
Thermal Analysis Techniques
Thermal analysis techniques are indispensable for understanding the thermal stability and decomposition behavior of this compound. By monitoring changes in mass and thermal properties as a function of temperature, detailed insights into its transformation pathways can be obtained.
Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) for Decomposition Pathways
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. tainstruments.com The resulting TGA curve plots mass loss against temperature. Differential Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass loss versus temperature, which helps to more clearly identify the temperatures at which the most significant mass loss events occur.
For basic this compound, the thermal decomposition is a multi-step process. researchgate.net A typical TGA/DTG analysis reveals several distinct stages of weight loss:
Dehydration: An initial weight loss at lower temperatures (typically below 200°C) is attributed to the removal of physically adsorbed and chemically bound water molecules (dehydration). researchgate.net
Dehydroxylation and Decarbonation: At higher temperatures, the decomposition of hydroxyl groups and carbonate moieties occurs. This is often the most significant weight loss step and can sometimes proceed in multiple, overlapping stages, indicating the presence of different types of carbonate or hydroxyl species within the structure. researchgate.net Studies on basic this compound show a major decomposition stage that involves the loss of both water (from dehydroxylation) and carbon dioxide. researchgate.net
Formation of Zirconium Dioxide: The final product of the thermal decomposition of this compound in an oxidizing atmosphere is zirconium dioxide (ZrO₂). The total weight loss observed in the TGA is consistent with the theoretical mass change for the conversion of the basic this compound precursor to ZrO₂.
The decomposition pathway can be influenced by factors such as the heating rate, the atmosphere (e.g., air, nitrogen), and the specific composition of the starting material. For example, the decomposition of some complex zirconyl oxalates has been shown to proceed via an oxalato-carbonate intermediate.
Thermal Stability and Decomposition Pathways to Zirconia
This compound undergoes thermal decomposition when subjected to elevated temperatures, yielding zirconium oxide, commonly known as zirconia (ZrO₂). This process is fundamental to the production of zirconia-based materials. Upon heating, this compound releases volatile components, primarily carbon dioxide (CO₂) and ammonia (NH₃), if present in its ammoniated forms researchgate.net. The exact decomposition temperature can vary depending on the specific form of this compound and the presence of impurities or stabilizing agents. Differential Thermal Analysis (DTA) studies on related hydrous zirconium oxide precursors, often derived from this compound, indicate exothermic peaks around 450°C, which are attributed to the transformation of amorphous hydrous zirconium oxide into a crystalline phase researchgate.net. This suggests that significant structural changes, including decomposition and crystallization to zirconia, occur within this temperature range. Calcination, a process involving heating in air or an inert atmosphere, is a standard method to convert this compound into zirconium oxide americanelements.com.
Aqueous Speciation and Complexation Behavior
In aqueous solutions, zirconium(IV) exhibits complex speciation, heavily influenced by pH, carbonate concentration, and the presence of other ligands. Zirconium ions are prone to hydrolysis and polymerization in water, forming various hydroxo species. The addition of carbonate ions leads to the formation of soluble carbonato-hydroxo complexes researchgate.netoecd-nea.orgresearchgate.net. The nature and stability of these complexes are highly dependent on the solution chemistry.
At low total carbonate concentrations (< 0.01 M), zirconium speciation is predominantly governed by the formation of hydroxo complexes researchgate.net. However, as the total carbonate concentration increases above 0.1 M, complexation with carbonate ions becomes significant, leading to the formation of species such as Zr(CO₃)₄⁴⁻, Zr(CO₃)₅⁶⁻, and Zr(OH)₂(CO₃)₂²⁻ researchgate.netresearchgate.net. These complexes can influence the solubility of zirconium species in aqueous systems researchgate.net. The stability of these complexes is also affected by ionic strength, with some studies indicating a slight increase in solubility with increasing ionic strength researchgate.netresearchgate.net.
The aqueous chemistry of zirconium in carbonate media involves the formation of intricate carbonato-hydroxo complexes. These species can be mononuclear or polynuclear, with metal atoms linked by bridging hydroxo groups researchgate.netpsu.eduresearchgate.net. In ammonium this compound (AZC) solutions, for instance, zirconium ions are coordinated by carbonate ions, often in a bidentate manner, and also by bridging hydroxyl groups psu.eduresearchgate.netresearchgate.net. The specific arrangement and number of carbonate and hydroxyl ligands depend on the solution's pH and the relative concentrations of these species researchgate.net. For example, the complex (NH₄)₆[Zr(OH)(CO₃)₃]₂·4H₂O features dimeric zirconium species bridged by hydroxo groups, with each carbonate ion acting as a bidentate ligand researchgate.net.
The stability of this compound complexes is significantly influenced by pH and ionic strength, although reported stability constants show considerable variability in the literature, sometimes spanning several orders of magnitude oecd-nea.org. At neutral to weakly alkaline pH ranges, the speciation and solubility of zirconium are directly affected by carbonate concentrations researchgate.netresearchgate.net. For example, the formation of complexes like Zr(CO₃)₄⁴⁻ is favored under conditions with higher carbonate availability researchgate.net. Ionic strength can subtly alter the solubility of Zr(IV) in carbonate solutions, with some studies observing a slight increase in solubility with higher ionic strength researchgate.netresearchgate.net. The complexity arises from the competing hydrolysis and complexation reactions, making precise determination of stability constants challenging oecd-nea.org.
Ligand Exchange Reactions with Organic Acids and Other Ligands
This compound complexes are susceptible to ligand exchange reactions, particularly with organic acids. Carboxylic acids, such as gluconic acid, tartaric acid, and citric acid, can displace carbonate ligands from the zirconium coordination sphere nih.govjst.go.jp. This exchange process can alter the stability of zirconium species in solution, potentially leading to precipitation or the formation of new complexes . Studies using Extended X-ray Absorption Fine Structure (EXAFS) and Raman spectroscopy have shown that the coordination of carbonate ions to zirconium decreases with increasing concentrations of carboxylic acids nih.govjst.go.jp. Gluconic acid, in particular, has demonstrated a high association ability with zirconium, leading to more pronounced changes in spectral signatures compared to other carboxylic acids nih.govjst.go.jp. The competition between carbonate and organic ligands for zirconium coordination sites highlights the dynamic nature of zirconium speciation in the presence of diverse chelating agents .
Table 1: Influence of Carboxylic Acids on this compound Complex Stability
| Carboxylic Acid | Observed Effect on Carbonate Coordination | Relative Association Ability | Impact on Stability |
| Gluconic Acid | Significant decrease | High | Destabilizing |
| Tartaric Acid | Decrease | Moderate | Destabilizing |
| Citric Acid | Decrease | Moderate | Destabilizing |
Note: Stability is generally reduced as carboxylic acids compete for zirconium coordination sites, displacing carbonate ligands .
Surface Interactions with Carbon Dioxide and Other Adsorbates
Zirconia surfaces, particularly those derived from or in contact with this compound species, exhibit significant interactions with carbon dioxide (CO₂). Upon adsorption, CO₂ can form various surface species, including bicarbonates and different types of carbonates (monodentate, bidentate, and polydentate) researchgate.netresearchgate.netacs.org. The specific nature of these adsorbed species depends on the crystallographic phase of zirconia and the presence of surface hydroxyl groups researchgate.netresearchgate.netacs.org. For instance, CO₂ adsorption on monoclinic zirconia can lead to the formation of hydrogen carbonates and monodentate and bidentate carbonates, while tetragonal zirconia tends to form bidentate and polydentate carbonates researchgate.net. The presence of surface hydroxyls is crucial for effective CO₂ chemisorption; dehydroxylated zirconia surfaces show reduced reactivity towards CO₂ adsorption acs.org. Adsorption enthalpies for CO₂ on related materials like BaZrO₃ have been reported, indicating strong chemisorption forming carbonate species, with enthalpies up to -2.25 eV at low coverage and -1.05 eV for a full monolayer unit.no.
Table 2: CO₂ Adsorption Species on Zirconia Surfaces
| Zirconia Phase | Adsorbed Species Formed | Key Factors Influencing Formation |
| Monoclinic | Hydrogen carbonates, Monodentate, Bidentate carbonates | Surface sites, hydroxyl groups |
| Tetragonal | Bidentate, Polydentate carbonates | Surface sites, hydroxyl groups |
Note: Surface hydroxyl groups are critical for CO₂ chemisorption acs.org.
Crosslinking Mechanisms with Polymeric Species
This compound, particularly in the form of ammonium this compound (AZC), functions effectively as a crosslinking agent for various polymeric materials, especially those containing hydroxyl (-OH) or carboxyl (-COOH) functional groups researchgate.netpsu.eduresearchgate.net. The crosslinking mechanism typically involves the coordination of zirconium ions with these functional groups, forming stable Zr-O-C bonds psu.eduonepetro.org. This process enhances the structural integrity, water resistance, and mechanical properties of the polymer matrix researchgate.net.
The crosslinking reaction is often pH-dependent. In alkaline conditions, AZC exists as anionic species that can readily coordinate with polymer functional groups psu.edu. Upon heating, volatile components like ammonia and carbon dioxide are released, which can lower the pH and facilitate the formation of stronger crosslinks researchgate.net. High-valence zirconium ions (Zr⁴⁺) are known for their strong coordination capability with carboxylates, forming more stable crosslinks compared to divalent cations onepetro.org. However, the tendency of Zr⁴⁺ to form polynuclear hydroxo-bridged species in aqueous solution can sometimes limit the availability of free Zr⁴⁺ for crosslinking reactions, depending on the specific crosslinker formulation and solution conditions onepetro.org. The degree of polymerization and the structure of the zirconium species in solution are also critical factors influencing crosslinking activity nii.ac.jp.
Table 3: this compound as a Polymeric Crosslinker
| Polymer Functional Group | Interaction Type | Bond Formation | Resulting Properties Enhanced | Key Factors for Crosslinking |
| Hydroxyl (-OH) | Hydrogen bonding | N/A | Film formation, Water resistance | Heat, pH |
| Carboxyl (-COOH) | Coordination bonding | Zr-O-C bonds | Strength, Water resistance | pH, Ligand strength, Heat |
Note: AZC's ability to crosslink is dependent on the presence of these functional groups and is influenced by pH and temperature researchgate.netpsu.eduresearchgate.netonepetro.org.
List of Compounds Mentioned:
this compound
Zirconia (ZrO₂)
Ammonium this compound (AZC)
Zirconium oxychloride
Zirconium basic carbonate
Zirconium sulfate (B86663)
Sodium carbonate
Ammonium carbonate
Zirconium hydroxide (B78521)
Zirconium acetate (B1210297)
Gluconic acid
Tartaric acid
Citric acid
Ammonium bicarbonate
Bicarbonate ions
Carbonate ions
Hydroxide ions
Barium zirconate (BaZrO₃)
Carboxyl groups (-COOH)
Hydroxyl groups (-OH)
Ammonia (NH₃)
Carbon dioxide (CO₂)
Formate species
Bicarbonate species
Monodentate carbonate
Bidentate carbonate
Polydentate carbonate
Hydrogen carbonate
Data Tables
Biocarbonation Approaches for this compound Nanoparticles
Biocarbonation presents an eco-sustainable route for synthesizing this compound nanoparticles, leveraging biological processes to facilitate chemical reactions. This method typically involves the use of plant-derived urease enzyme (PDUE) in conjunction with urea (B33335). The enzymatic hydrolysis of urea generates carbonate ions, which then react with dissolved zirconium salts to precipitate this compound nanoparticles arabjchem.orgresearchgate.net.
In this approach, the PDUE acts as a dual-function agent, not only catalyzing the hydrolysis of urea but also serving as a dispersing agent for the nascent this compound nanoparticles. This enzymatic activity leads to the formation of spherical-shaped this compound nanoparticles arabjchem.orgresearchgate.net. The retention time, referring to the period after mixing urea with the urease enzyme, has been identified as a critical parameter that positively influences the yield percentage of the synthesized nanomaterials arabjchem.orgresearchgate.net.
This biocarbonation method is characterized as an eco-friendly and efficient alternative to traditional chemical precipitation techniques. It offers advantages such as reduced energy demand, lower cost, and decreased toxicity compared to conventional chemical methods arabjchem.orgresearchgate.net. The resulting this compound samples produced via biocarbonation exhibit a weight loss percentage of approximately 41.71%, which closely aligns with the theoretical value of standard this compound (41.54%), indicating successful synthesis arabjchem.orgresearchgate.net.
Thermal Decomposition Pathways of Zirconium Precursors Leading to Carbonate Intermediates
The thermal decomposition of specific zirconium precursors can yield this compound or carbonate intermediates, which are then often converted to zirconium oxides. Understanding these pathways is crucial for controlling the final product's characteristics.
One significant pathway involves the decomposition of zirconyl oxalate (B1200264) (ZrOC₂O₄). Upon heating, zirconyl oxalate undergoes thermal decomposition, with a weight loss of approximately 19% in the temperature range of 230-362°C attributed to the formation of intermediate carbonate species, specifically ZrOCO₃ researchgate.net. Similarly, zirconium oxo-hydroxypropionate precursors have been shown to decompose into the ZrOCO₃ tetragonal phase within a temperature range of 300-500°C, involving two partially overlapping decomposition stages researchgate.net.
Zirconium basic carbonate itself is a precursor that undergoes thermal decomposition. Studies indicate that basic this compound can be used as a raw material for the synthesis of cubic and tetragonal solid solutions, with its decomposition occurring at elevated temperatures to form zirconium oxide osti.govresearchgate.netsamaterials.com. The precise temperature and stages of decomposition depend on the specific precursor and the presence of other elements or compounds. For instance, the decomposition of zirconium basic carbonate leads to the desorption of carbonate ions, which can influence the phase stability of the resulting zirconia researchgate.net.
Comparative Analysis of Synthesis Efficiency and Product Characteristics
Comparing biocarbonation with traditional chemical precipitation reveals distinct advantages for the former in terms of efficiency and product quality. Biocarbonation methods are generally considered more eco-sustainable and environmentally friendly arabjchem.orgresearchgate.net. They exhibit higher efficiency in the formation of nanomaterials, yielding products with smaller particle sizes and greater homogeneity compared to conventional chemical precipitation arabjchem.orgresearchgate.net.
For example, while direct particle size data for this compound nanoparticles synthesized via these methods is limited in the provided sources, comparative studies on the resulting oxides (ZnO and ZrO₂) show that bio-synthesized materials possess smaller particle sizes (e.g., ZrO₂ from biocarbonation: 8-18 nm vs. ZrO₂ from chemical precipitation: 40-69 nm) arabjchem.org. This suggests that the biocarbonation route produces a finer precursor carbonate.
In terms of chemical composition, the thermogravimetric analysis of this compound synthesized via both chemical and biocarbonation methods shows comparable weight loss percentages (ZrC-chem: 41.87%, ZrC-bio: 41.71%), both closely matching the theoretical value for standard this compound (41.54%) arabjchem.orgresearchgate.net. This indicates that both methods can effectively produce this compound, but biocarbonation offers superior control over particle morphology and size distribution.
Thermal decomposition pathways also vary in their characteristics. The decomposition of zirconyl oxalate to form ZrOCO₃ occurs at lower temperatures (230-362°C) compared to the decomposition of zirconium oxo-hydroxypropionate to ZrOCO₃ (300-500°C) researchgate.netresearchgate.net. The thermal decomposition of zirconium basic carbonate itself is a critical step for producing zirconia, with the specific temperatures and intermediate phases influenced by the initial carbonate's preparation method and purity osti.govresearchgate.net.
Table 1: Comparison of this compound Synthesis Methods
| Feature | Biocarbonation (PDUE-Urea) | Traditional Chemical Precipitation |
| Eco-friendliness | High (eco-sustainable, eco-friendly) arabjchem.orgresearchgate.net | Lower (higher toxicity, energy demand, cost) arabjchem.orgresearchgate.net |
| Efficiency | Higher efficiency in nanomaterial formation arabjchem.orgresearchgate.net | Lower efficiency arabjchem.orgresearchgate.net |
| Particle Size | Smaller particle size (nanoparticles) arabjchem.orgresearchgate.net | Larger particle size arabjchem.orgresearchgate.net |
| Homogeneity | Higher homogeneity arabjchem.orgresearchgate.net | Lower homogeneity arabjchem.orgresearchgate.net |
| Weight Loss (Zr-C) | ~41.71% arabjchem.orgresearchgate.net | ~41.87% arabjchem.orgresearchgate.net |
| Yield | Positively affected by retention time arabjchem.orgresearchgate.net | Not specified in comparison context |
Table 2: Thermal Decomposition of this compound Precursors/Intermediates
| Precursor/Intermediate | Decomposition Pathway | Key Intermediate Carbonate Species | Approximate Decomposition Temperature Range | Reference(s) |
| Zirconyl Oxalate | Thermal decomposition | ZrOCO₃ | 230-362 °C | researchgate.net |
| Zirconium Oxo-hydroxypropionate | Thermal decomposition | ZrOCO₃ (tetragonal phase) | 300-500 °C (overlapping stages) | researchgate.net |
| Zirconium Basic Carbonate | Thermal decomposition (to form ZrO₂) | N/A (decomposes to oxide) | Varies; carbonate ions desorb | osti.govresearchgate.netsamaterials.com |
| This compound (general) | Thermal decomposition (e.g., for oxide formation) | N/A (decomposes to oxide) | Varies | researchgate.netsamaterials.com |
Compound List:
this compound
Zirconium oxychloride
Zirconyl oxalate
Zirconium oxo-hydroxypropionate
Zirconium basic carbonate
Zirconium oxide (Zirconia / ZrO₂)
this compound nanoparticles
this compound intermediates
Zirconium salts
Urea
Plant-derived urease enzyme (PDUE)
Zirconium sulfate
Sodium carbonate
Ammonium carbonate
Ammonium bicarbonate
Zirconium nitrate (B79036)
Zirconium oxyhydroxide
Sodium this compound
Zirconium phosphate (B84403)
this compound monohydrate
Ammonium this compound (AZC)
Zirconium nitride
Zirconium acetylacetonate (B107027)
Zirconium propionate (B1217596)
Zirconium oxy-hydroxypropionate
Zirconium sulfate hydrate (B1144303)
Zirconium oxy-nitrate hydrate
Zirconium chloride
Zirconium (IV) carbonate basic
Zirconium-yttrium solid solutions
Advanced Research Applications of Zirconium Carbonate in Materials Science and Environmental Chemistry
Precursor Chemistry for Advanced Zirconium Materials
Zirconium carbonate acts as a foundational material for synthesizing a range of advanced zirconium compounds. Its controlled decomposition and reaction pathways enable the formation of materials with tailored properties for specific applications.
Synthesis of Zirconia (ZrO2) Polymorphs
This compound serves as an effective precursor for the synthesis of various zirconia (ZrO2) polymorphs, including tetragonal and monoclinic phases researchgate.net. Through methods like supercritical hydrothermal synthesis, zirconium basic carbonate can be converted into zirconia nanoparticles. The process involves the decomposition of zirconium basic carbonate in supercritical water, yielding nanoparticles with diameters ranging from 10–20 nm. These nanoparticles often contain both tetragonal and monoclinic phases, with the carbonate ions on the surface acting as stabilizers for the less stable tetragonal phase researchgate.net. The choice of precursor and synthesis conditions significantly influences the resulting zirconia polymorph and its properties. For instance, zirconium(IV) acetate (B1210297) has been shown to yield tetragonal zirconia at lower annealing temperatures (500 °C) compared to zirconium(IV) n-propoxide mdpi.comnih.gov.
Formation of Zirconium Phosphate (B84403) and Related Ion Exchangers
This compound is a key starting material for producing zirconium phosphate, a material widely recognized for its ion-exchange capabilities google.comgoogleapis.comgoogleapis.comcsic.es. The synthesis typically involves reacting this compound with phosphoric acid. For example, a method involves slurrying sodium this compound with water and then adding phosphoric acid, leading to the formation of zirconium phosphate with a high yield google.comgoogleapis.com. The particle size of the resulting zirconium phosphate can be controlled by the particle size of the initial zirconium starting material, making this compound a valuable precursor for producing ion exchangers with uniform particle sizes google.comgoogleapis.comgoogleapis.com. Zirconium phosphate synthesized with specific molar ratios, such as P:Zr of 10:1, has demonstrated superior sorption properties for copper ions compared to some commercial ion-exchange resins mdpi.com.
Preparation of Sodium Zirconate
While not directly synthesized from this compound in all reported methods, zirconium compounds derived from or related to this compound can be precursors for sodium zirconate (Na₂ZrO₃). Sodium zirconate is an important material, particularly for CO₂ capture. Traditional methods for sodium zirconate synthesis involve solid-state reactions between sodium carbonate and zirconium oxide iiste.orgdiva-portal.org. Research into the formation mechanism of sodium zirconate often involves thermal decomposition of zirconium precursors, such as zirconium acetylacetonate (B107027), in the presence of sodium compounds iiste.orgresearchgate.net.
Catalysis and Photocatalysis
This compound and its derivatives exhibit significant potential as catalysts and photocatalysts, particularly in reactions involving carbon dioxide and organic transformations.
This compound as a Heterogeneous Acid-Base Catalyst
Zirconium-based materials, including those derived from this compound, possess both acidic and basic sites, making them effective heterogeneous catalysts. This compound itself has been investigated as a water-tolerant solid base catalyst for glucose isomerization, achieving up to 45% glucose conversion with 76% selectivity to fructose (B13574) at 120 °C. The catalyst demonstrated good recyclability, retaining its activity after five uses researchgate.net. Sulfated zirconia, often prepared from zirconium precursors, is a well-established solid acid catalyst used in various reactions, including hydrocarbon isomerization and CO₂ conversion acs.org. The sulfation process enhances both Brønsted and Lewis acid strength while reducing basicity, which can improve selectivity in certain ketonization reactions acs.org.
Role in Carbon Dioxide Activation and Conversion
Zirconia, often synthesized from this compound precursors, plays a vital role in the activation and conversion of carbon dioxide (CO₂). Zirconia-based materials, including those promoted with other oxides like ceria, are effective in converting CO₂ into carbon monoxide (CO) researchgate.net. The addition of ZrO₂ to CeO₂ enhances the interaction between the oxides, promotes oxygen transport, and facilitates the creation of oxygen vacancies, which are critical for CO₂ conversion. For instance, ceria-zirconia composites with specific ZrO₂ content showed improved thermal resistance and stabilized crystalline structures, leading to a lower onset temperature for CO₂ conversion researchgate.net. Zirconium-containing materials are also explored for the synthesis of cyclic carbonates from CO₂ and epoxides, where bifunctional catalysts embedding ZrO₂ nanoparticles exhibit high conversion rates and selectivity nih.govnih.gov. Furthermore, sodium zirconate, a material related to zirconium chemistry, is a known sorbent for CO₂ capture at high temperatures nih.govrsc.org.
Crosslinking Agents and Nanocomposite Materials Development
Reinforcement of Polymeric and Cellulosic Systems
Zirconium compounds are increasingly recognized for their capacity to reinforce polymeric and cellulosic materials, leading to improved structural integrity and functional performance. These applications leverage the ability of zirconium species to form stable bonds with polymer chains.
Polymeric Systems: this compound derivatives have demonstrated efficacy in enhancing the properties of various polymers. For instance, in composite films made from poly(vinyl alcohol) (PVA) and xylan, the addition of ammonium (B1175870) this compound (AZC) significantly improved water resistance and mechanical properties, most notably the elongation at break (EAB). Studies showed that increasing AZC content from 0% to 15% led to an over tenfold increase in EAB, while simultaneously reducing the material's solubility researchgate.netcore.ac.uk. Zirconium oxide nanoparticles, often derived from this compound precursors, have also been investigated for reinforcing acrylic resins. Research indicates that incorporating zirconium oxide nanoparticles into heat-polymerized acrylic resin can substantially increase flexural strength, fracture toughness, and hardness, with optimal results observed at a 7% weight concentration scirp.org. Furthermore, zirconium microparticles have been successfully used to reinforce ultra-high molecular weight polyethylene (B3416737) (UHMWPE), resulting in a significant reduction in wear while maintaining crucial impact toughness, offering a promising avenue for orthopedic applications scispace.com.
Cellulosic Systems: In the realm of cellulosic materials, zirconium compounds play a vital role, particularly in paper manufacturing and related applications. Zirconium compounds, including AZC and potassium this compound (PZC), function as effective insolubilizers for binders used in paper coatings and starch applications. These additives enhance the color, viscosity, and surface properties of paper coatings, which is beneficial for applications such as high-speed inkjet printing zircon-association.org. AZC, in particular, can crosslink hydroxyl groups present in starch and cellulose (B213188) through hydrogen bonding, contributing to the formation of more robust and water-resistant cellulosic structures core.ac.ukresearchgate.net. Research has also explored the use of AZC in creating composite films with bacterial cellulose, where it aids in the formation of porous zirconia monoliths that can serve as catalysts or catalyst supports acs.org. Moreover, AZC acts as a crosslinking agent in hydrogels derived from polysaccharides like galactoglucomannans and cellulose nanofibrils, contributing to the development of advanced aerogels with improved properties researchgate.net.
Data Table 1: Zirconium Compound Interaction with Binder Functional Groups
| Binder Type | Functional Group | Interaction Type | Primary Effect | Supporting Research |
| Latex | Carboxyl (-COOH) | Covalent Bond | Insolubilization, improved water resistance, enhanced coating durability | psu.edudonyayekaghaz.irresearchgate.netmdpi.com |
| Starch | Hydroxyl (-OH) | Hydrogen Bonding | Insolubilization, crosslinking, improved water resistance | core.ac.ukresearchgate.netpsu.edudonyayekaghaz.irresearchgate.netmdpi.com |
| Protein | Hydroxyl (-OH) | Hydrogen Bonding | Insolubilization, crosslinking | psu.edudonyayekaghaz.irresearchgate.netmdpi.com |
| PVA | Hydroxyl (-OH) | Hydrogen Bonding | Insolubilization, crosslinking, improved mechanical properties | researchgate.netcore.ac.ukresearchgate.netpsu.edudonyayekaghaz.irresearchgate.netmdpi.com |
| Cellulose | Hydroxyl (-OH) | Hydrogen Bonding | Crosslinking, improved water resistance | core.ac.ukresearchgate.net |
Data Table 2: Impact of AZC on PVA/Xylan Composite Film Properties
| Property | Without AZC (Control) | With 15% AZC | Percentage Change |
| Elongation at Break (EAB) | 18.5% | 218.0% | +1076% |
| Solubility (S) | 11.64% | 8.64% | -31% |
Interaction with Binder Molecules in Coatings
This compound compounds are highly valued in coating formulations for their ability to interact with binder molecules, thereby enhancing critical performance characteristics such as water resistance, adhesion, and durability. They function primarily as insolubilizers and crosslinkers.
Mechanism of Interaction: Zirconium compounds, particularly AZC and KZC, exert their effect by forming cross-links with binder molecules. This interaction is highly dependent on the functional groups present in the binder. Zirconium species react strongly with carboxyl groups (-COOH) via covalent bonds, leading to robust insolubilization and improved water resistance. They also interact with hydroxyl groups (-OH) through hydrogen bonding, which contributes to crosslinking and property enhancement psu.edudonyayekaghaz.irresearchgate.netmdpi.com. This dual reactivity makes zirconium compounds effective with a broad range of binders, including latex, starch, and protein-based systems, which is a significant advantage over other crosslinkers like glyoxal (B1671930) resins that are primarily effective on hydroxyl groups donyayekaghaz.ir.
Comparison of AZC and KZC: Ammonium this compound (AZC) and potassium this compound (KZC) are two prominent zirconium compounds used in coatings. A key difference lies in their chemical behavior: AZC releases ammonia (B1221849) during its crosslinking reaction, which can lead to undesirable viscosity increases in certain formulations due to reactions with clay dispersions. KZC, on the other hand, does not release ammonia and offers greater stability and a broader operational pH range (3-8 compared to AZC's 5.5-10.5+), making it a more versatile alternative in some applications zircon-association.orgmdpi.comwmich.edu. Both, however, are effective insolubilizers for various binders donyayekaghaz.ir.
Data Table 3: Comparison of AZC and KZC in Paper Coatings
| Feature | Ammonium this compound (AZC) | Potassium this compound (KZC) |
| Ammonia Release | Yes | No |
| Viscosity Stability | Can increase viscosity due to ammonia reaction with clay | More stable, no viscosity increase |
| Operational pH Range | 5.5 to 10.5+ | 3 to 8 |
| Binder Interaction | Effective on -COOH and -OH groups | Effective on -COOH and -OH groups |
| Primary Function | Insolubilizer for binders | Insolubilizer for binders |
Data Table 4: Effect of Zirconium Oxide Nanoparticles on Acrylic Resin Properties
| Property | Control (No ZrO2) | With 7% wt. ZrO2 | Observed Improvement |
| Flexural Strength | Baseline | Increased | Yes |
| Fracture Toughness | Baseline | Increased | Yes |
| Hardness | Baseline | Increased | Yes |
List of Compounds Mentioned:
this compound
Ammonium this compound (AZC)
Potassium this compound (KZC)
Zirconium oxide (ZrO₂)
Zirconium phosphate
Zirconium basic carbonate (ZBC)
Zirconium oxychloride (ZOC)
Zirconium basic sulphate (ZBS)
Acid Zirconium Sulphate Tetrahydrate (AZST)
Zirconium hydroxide (B78521) (ZHO)
Zirconium silicate (B1173343) (Zircon)
Zirconium propionate (B1217596)
Zirconium acetate
Potassium zirconium hexafluoride (KFZ)
Poly(vinyl alcohol) (PVA)
Xylan
Starch
Cellulose
Polyethylene (PE)
UHMWPE (Ultra-high molecular weight polyethylene)
Acrylic resin
Glyoxal resins
Polyurethane
Theoretical and Computational Investigations of Zirconium Carbonate
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are foundational computational tools in modern materials science, enabling the detailed examination of electronic structures, bonding, and energetic properties of chemical compounds and materials researchgate.netresearchgate.netacs.orgaps.orgdiva-portal.org. These approaches provide a quantum mechanical basis for understanding material behavior at the atomic and electronic levels.
DFT and ab initio calculations are extensively used to probe the electronic structure of zirconium-containing materials. Studies on various zirconia (ZrO2) polymorphs, for instance, have employed these methods to determine their electronic band structures. The calculated electronic band gaps for different ZrO2 phases illustrate the sensitivity of electronic properties to crystal structure and atomic arrangement researchgate.netaps.org. For example, the band gaps for cubic, tetragonal, and monoclinic zirconia phases have been computed as approximately 5.14 eV, 5.90 eV, and 5.29 eV, respectively researchgate.netaps.org. These investigations reveal how changes in symmetry and the presence of defects can influence the electronic states within these materials.
While direct computational studies focusing specifically on the electronic structure of discrete zirconium carbonate complexes are not extensively detailed in the provided literature snippets, the principles derived from DFT studies on zirconium oxides and hydroxides are transferable. Such calculations would involve analyzing the bonding interactions between zirconium centers and carbonate ligands, charge distribution, and the resulting electronic states, providing fundamental insights into the stability and reactivity of these complexes. For instance, while carbonates present as contaminants in zirconium hydroxide (B78521) (Zr(OH)4) did not appear to introduce states within the band gap researchgate.net, their coordination as integral ligands within defined this compound complexes would lead to distinct electronic interactions that DFT can elucidate.
DFT calculations are pivotal in simulating adsorption processes and reaction mechanisms on the surfaces of materials like zirconia, which is relevant for catalytic applications and surface chemistry researchgate.netsjf.edu. Research has explored the surface reactivity of monoclinic zirconia, investigating the formation and influence of oxygen vacancies on surface electronic structure and chemical reactivity researchgate.net. These studies have shown that CO2 adsorption on zirconia surfaces can lead to the formation of carbonate species, which bind to specific surface sites, such as coordinatively unsaturated Zr4+-O2 pairs researchgate.net.
Furthermore, computational studies on modified materials, such as activated carbons impregnated with zirconium species, demonstrate how zirconium ions interact with surface functional groups, forming complexes like Zr-oxalate and Zr=O moieties nih.gov. These interactions are crucial for adsorption phenomena, with computational models helping to elucidate the binding sites and mechanisms involved. The understanding gained from simulating these surface interactions on zirconia provides a framework for investigating the adsorption behavior of this compound species on various oxide or composite surfaces.
Thermodynamic Modeling and Speciation Prediction
The accurate thermodynamic modeling and prediction of speciation are critical for understanding the behavior of zirconium in aqueous solutions and geochemical environments oecd-nea.orgosti.govresearchgate.netresearchgate.netosti.gov. Zirconium's aqueous chemistry is characterized by a strong propensity for hydrolysis and condensation, leading to the formation of a complex array of mononuclear and polynuclear species oecd-nea.orgresearchgate.net. This complexity often results in significant discrepancies in reported stability constants for zirconium species across different studies, necessitating critical data evaluation and modeling oecd-nea.orgresearchgate.net.
Thermodynamic databases, such as those compiled by the Nuclear Energy Agency (NEA) Thermochemical Database Project, play a vital role in critically reviewing and consolidating data for zirconium compounds and complexes, including those involving carbonate ligands oecd-nea.orgresearchgate.net. Research has explored the complexation of Zr(IV) with carbonate ions, identifying the formation of carbonatohydroxo complexes and suggesting the existence of species such as [Zr(CO3)4]4−, particularly favored under conditions with a higher proportion of bicarbonate ions researchgate.net. The coordination of carbonate in these complexes is typically bidentate, with metal atoms often bridged by hydroxo groups researchgate.net. Complexation of Zr(IV) by carbonate generally requires total carbonate concentrations exceeding 0.1 M researchgate.net.
Thermodynamic modeling, often employing sophisticated approaches like the Pitzer ion-interaction model or geochemical codes such as EQ3/6, is essential for predicting zirconium speciation and solubility under various environmental conditions osti.govresearchgate.netosti.gov. These modeling efforts aim to reconcile disparate experimental data, account for ionic strength effects, and provide a consistent thermodynamic framework for zirconium behavior. For instance, models are developed to predict the solubility of amorphous zirconium dioxide (ZrO2(am)), incorporating data for Zr-OH and Zr-F species, while acknowledging the challenges posed by data quality and variability researchgate.net. The robust thermodynamic description of Zr(IV) carbonate complexes is therefore fundamental for accurately predicting zirconium's solubility and speciation in natural and engineered systems researchgate.net.
Future Perspectives and Research Challenges
Advancements in Controlled Synthesis for Tailored Properties
The future development of zirconium carbonate applications heavily relies on the ability to synthesize materials with precisely controlled and tailored properties. Current research is moving beyond bulk synthesis methods towards more sophisticated techniques that allow for the manipulation of particle size, morphology, purity, and reactivity.
One of the primary challenges in the synthesis of basic this compound has been avoiding the formation of gelatinous precipitates, which are difficult to filter and process. google.com To address this, processes are being developed that utilize a polymeric zirconium sulfate (B86663) intermediate to produce a more manageable and reactive basic this compound. google.com This single-stage process allows for the production of a stable product that is soluble in organic acids, a crucial property for its use as an intermediate in manufacturing other zirconium chemicals. google.comgoogle.com
Future advancements are expected in the following areas:
Nanoparticle Synthesis: Developing methods to produce this compound nanoparticles with uniform size distribution. This is critical for applications in catalysis and advanced ceramics where high surface area is paramount.
Morphology Control: Gaining control over the crystal shape and structure to influence properties like porosity and surface reactivity. This could lead to the development of more efficient sorbents and catalyst supports.
Purity Enhancement: Improving processes to remove impurities that can affect the performance of the final product, especially in high-purity applications like electroceramics. google.com Techniques involving the reprecipitation of basic zirconium sulfate are being explored to achieve higher purity levels. google.com
Continuous Manufacturing: Implementing continuous reactor systems to improve the efficiency and consistency of basic this compound production, moving away from batch processes. google.com
These advancements in synthesis will be crucial for unlocking the full potential of this compound in emerging technologies. datainsightsmarket.com
Elucidating Complex Multiphase Reaction Mechanisms
A deeper understanding of the reaction mechanisms involved in the formation, decomposition, and interaction of this compound is essential for optimizing its synthesis and application. The aqueous chemistry of zirconium is notoriously complex, involving polymerization and the formation of various soluble carbonatohydroxo complexes. researchgate.netdocumentsdelivered.com
The nature of these complexes is highly dependent on the concentrations of carbonate and hydrogencarbonate ions in the solution. researchgate.netdocumentsdelivered.com For instance, the presence of hydrogencarbonate ions favors the formation of less condensed and more carbonated complexes like [Zr(CO₃)₄]⁴⁻. researchgate.netdocumentsdelivered.com In all these complexes, the carbonate acts as a bidentate ligand, and the zirconium atoms are linked by hydroxo bridges. researchgate.netdocumentsdelivered.com
Key research challenges in this area include:
Kinetic Modeling: Developing accurate kinetic models for the precipitation and dissolution of this compound under various conditions. This is fundamental for controlling particle size and morphology during synthesis.
Intermediate Species Identification: Characterizing the transient polymeric species that form during the reaction of zirconium salts with carbonates. google.com Understanding these intermediates is key to preventing the formation of undesirable gelatinous precipitates. google.com
Decomposition Pathways: The reaction of Ammonium (B1175870) this compound (AZC) with other molecules, such as carboxyl groups, is essentially a controlled decomposition process. dixonchew.co.uk As water and carbon dioxide are lost, an active zirconium species is formed which can then crosslink with binder molecules. dixonchew.co.uk Further research is needed to fully map out the thermal decomposition pathways of different this compound compounds, which is critical for their use as precursors for zirconia (ZrO₂) ceramics. osti.gov
Surface Reactions: Investigating the surface reaction mechanisms when this compound is used as a catalyst or in surface coatings. For example, in catalysis, understanding how reactants interact with the acidic sites on basic this compound can lead to the design of more efficient catalysts. rsc.orgrsc.org
Elucidating these complex, multiphase reaction mechanisms will require a combination of advanced in-situ characterization techniques and theoretical modeling.
Development of Novel this compound-Based Functional Materials
This compound serves as a versatile precursor and key component in the development of a wide range of advanced functional materials. Its utility stems from its reactivity and its role as a source for high-purity zirconia.
Current and future areas of development include:
Advanced Ceramics: Basic this compound is a crucial raw material for the synthesis of tetragonal and cubic solid solutions of zirconia, which are used in high-temperature applications like refractories and electroceramics. google.comosti.gov Its use can significantly lower the synthesis temperature for these advanced materials. osti.gov
Catalysis: Basic this compound (BZC) has shown excellent catalytic properties for reactions such as the hydrogen transfer of biomass-derived carboxides, efficiently converting furfural (B47365) to furfuryl alcohol even at low temperatures. rsc.orgresearchgate.net The acidic nature of BZC is believed to be key to its catalytic performance. rsc.org Future work will likely focus on expanding its application to other organic transformations and on creating composite catalysts.
Coatings and Binders: Ammonium this compound (AZC) and Potassium this compound (PZC) are used as effective crosslinkers and insolubilizers for binders in paper and board coatings, offering an alternative to traditional agents like glyoxal (B1671930). researcher.lifezircon-association.org These zirconium compounds can improve properties like water resistance and print quality. zircon-association.org
Sorbents for Water Treatment: Zirconium-based materials are attractive for water purification due to their ability to remove contaminants like heavy metals, fluoride (B91410), and arsenic. samaterials.comfrontiersin.org Zirconium-impregnated activated carbon has shown enhanced fluoride adsorption capacity. nih.gov Research is focused on developing novel this compound-based sorbents with high selectivity and capacity for various environmental pollutants. frontiersin.org
Biomaterials: Zirconia-chitin composites, which can be synthesized using AZC as a precursor, show potential for applications in bone and dental repair due to their biocompatibility. researcher.life
The development of these novel materials is driven by the increasing demand for high-performance products in various industrial sectors. datainsightsmarket.com
Integration of Advanced Characterization with Computational Modeling for Deeper Understanding
To overcome the challenges in understanding and manipulating this compound, a synergistic approach that combines advanced experimental characterization with computational modeling is becoming indispensable. This integrated strategy provides deeper insights into the material's structure-property relationships from the atomic to the macroscopic level. energy.gov
Advanced Characterization Techniques:
Spectroscopy and Diffraction: Techniques like Extended X-ray Absorption Fine Structure (EXAFS), Raman spectroscopy, and NMR spectroscopy are crucial for probing the local atomic structure and speciation of zirconium complexes in solution. researchgate.netnii.ac.jp For example, EXAFS has been used to confirm that four carbonate ions coordinate bidentately to the zirconium ion in ammonium this compound solutions. researchgate.net X-ray diffraction is essential for analyzing the crystalline phases of zirconia derived from this compound precursors. tandfonline.com
In-situ Analysis: Real-time monitoring of reactions, for instance using in-situ Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, provides valuable data on reaction intermediates and mechanisms, such as in the catalytic conversion of furfural over basic this compound. rsc.orgrsc.org
Computational Modeling:
Density Functional Theory (DFT): DFT calculations are powerful tools for investigating reaction mechanisms at the molecular level. rsc.orgresearchgate.net They can be used to calculate the activation energies for different reaction pathways, helping to elucidate complex processes like the chemisorption of zirconium precursors in atomic layer deposition. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound species in aqueous solutions, providing insights into their hydration, polymerization, and interaction with other ions.
Process Modeling: On a larger scale, process modeling can be used to simulate and optimize synthesis reactors and conditions for producing this compound with desired properties. nih.gov
Integrating these computational tools with experimental data allows for the validation of theoretical models and provides a predictive framework for designing new materials and processes. energy.govresearchgate.net This approach is key to accelerating the development cycle of novel this compound-based technologies.
Addressing Gaps in Thermochemical and Aqueous Speciation Data
A significant challenge hindering the predictive modeling and process optimization for this compound is the lack of comprehensive and consistent thermochemical and aqueous speciation data. oecd-nea.org The aqueous chemistry of zirconium is particularly complex, and the literature often contains contradictory data on the stability and formation of its various complexes. oecd-nea.org
Key data gaps that need to be addressed include:
Thermochemical Properties: There is a need for accurate and reliable data on the thermodynamic properties of various solid this compound phases, including their enthalpies of formation, Gibbs free energies, and heat capacities. This information is crucial for predicting their stability and reactivity at different temperatures.
Aqueous Speciation: While some studies have investigated the formation of this compound complexes in solution, a complete and consistent model of zirconium speciation across a wide range of pH, temperature, and carbonate concentrations is still lacking. researchgate.netoecd-nea.org The interactions between hydrolysis and carbonate complexation are not fully understood. researchgate.net
Solubility Data: Precise solubility data for different this compound compounds under various aqueous conditions are essential for controlling precipitation processes and for geochemical modeling. The solubility of Zr(IV) can be influenced by pH, ionic strength, and carbonate concentration. researchgate.net
To address these gaps, a systematic re-evaluation of existing literature data, combined with new, high-quality experimental measurements, is required. oecd-nea.org International collaborative efforts, such as the OECD Nuclear Energy Agency (NEA) Thermochemical Database Project, are critical for developing a standardized and critically reviewed database for zirconium compounds. oecd-nea.org Filling these data gaps will provide a more robust foundation for the scientific and industrial application of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
